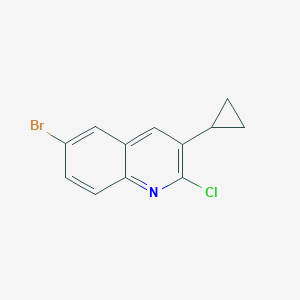
6-Bromo-2-chloro-3-cyclopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-chloro-3-cyclopropylquinoline” is a chemical compound with the molecular formula C12H9BrClN . It is a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chloro-3-cyclopropylquinoline” can be represented by the InChI code 1S/C12H9BrClN/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2 . This indicates the presence of a bromine atom, a chlorine atom, and a cyclopropyl group attached to a quinoline core .
Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-3-cyclopropylquinoline” is a powder with a molecular weight of 282.57 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-2-chloro-3-cyclopropylquinoline serves as a versatile intermediate in the synthesis of complex quinoline derivatives. The Knorr synthesis of 6-bromo-2-chloro-4-methylquinoline, involving condensation and cyclization steps, highlights its utility in producing compounds of interest in infectious disease research (Wlodarczyk et al., 2011). Additionally, the synthesis of cycloproparenes via aromatization of 7‐Oxanorbornenes showcases the role of similar structures in creating compounds with potential therapeutic applications (Müller & Schaller, 1989).
Antibacterial Applications
New derivatives, such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, have been synthesized and evaluated for antibacterial activity. These compounds demonstrate potential in combating bacterial infections, as their structure facilitates the analysis of molecular interactions and antibacterial efficacy (Ouerghi et al., 2021).
Catalytic and Chemical Reactions
Cyclopalladated 6-bromo-2-ferrocenylquinoline complexes, incorporating N-heterocyclic carbenes (NHCs) and triphenylphosphine, illustrate the compound's role in catalyzing chemical reactions such as the Suzuki coupling. This underscores its significance in synthesizing complex molecules for various scientific applications (Xu et al., 2014).
Structural Analysis and Material Science
The study of pi-halogen dimers and V-shaped tetrahalo aryl inclusion hosts demonstrates the utility of halogenated quinolines in material science. These compounds serve as efficient lattice inclusion hosts for small solvent molecules, contributing to advancements in crystal engineering and supramolecular chemistry (Rahman et al., 2002).
Drug Discovery and Development
Compounds derived from 6-Bromo-2-chloro-3-cyclopropylquinoline have been investigated for their potential in drug discovery. Synthesis and in vitro cytotoxicity studies of 4-(Halogenoanilino)-6-bromoquinazolines against cancer cell lines highlight the promise of such derivatives as inhibitors of epidermal growth factor receptor tyrosine kinase, which is crucial in the development of anticancer therapies (Mphahlele et al., 2017).
Zukünftige Richtungen
Quinoline derivatives, including “6-Bromo-2-chloro-3-cyclopropylquinoline”, have been found to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, the future directions for “6-Bromo-2-chloro-3-cyclopropylquinoline” could involve further exploration of its potential biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-cyclopropylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIPHTMKFQESHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-cyclopropylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

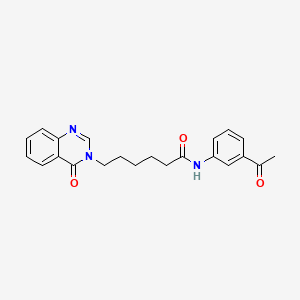
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2584209.png)
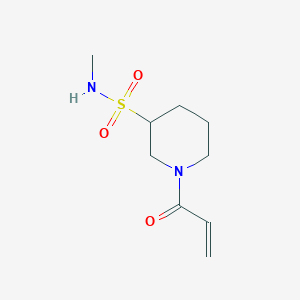
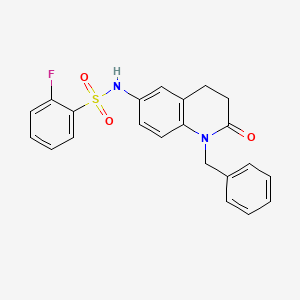
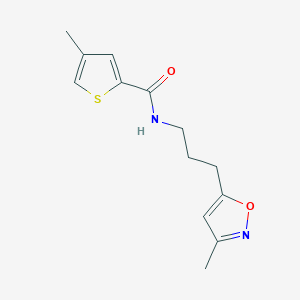
![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)
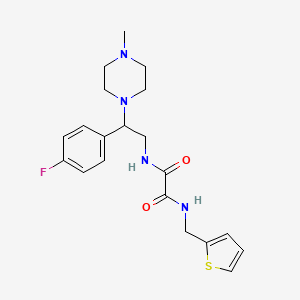
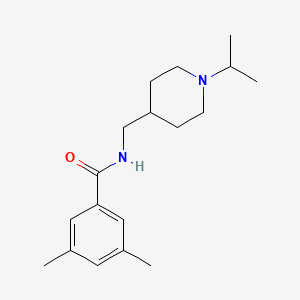
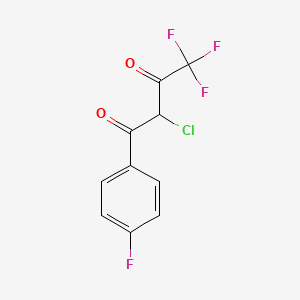
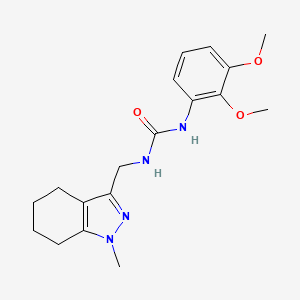
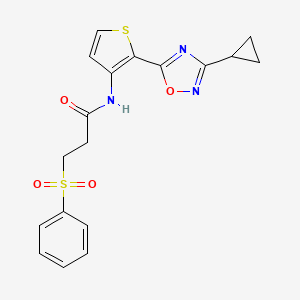
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2584226.png)
